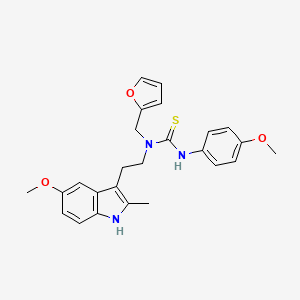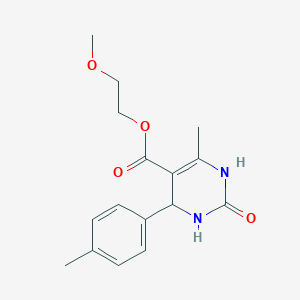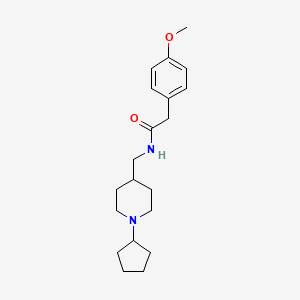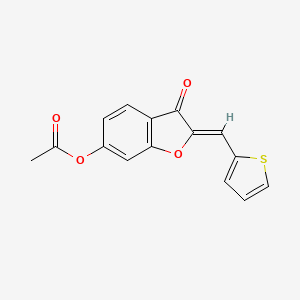![molecular formula C21H17FO3 B2540695 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate CAS No. 477860-05-2](/img/structure/B2540695.png)
4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate" is a chemical entity that appears to be related to various research areas, including the development of protecting groups for alcohols, the synthesis of fluorescent probes, and the study of chemiluminescence. Although the exact compound is not directly mentioned in the provided papers, the research context suggests a focus on the synthesis and application of fluorine-substituted aromatic compounds, which are of interest due to their unique physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step procedures, as seen in the preparation of benzoxazole and benzothiazole analogs for fluorescent probes , and the synthesis of bicyclic dioxetanes . The introduction of a benzyl ether-type protecting group for alcohols, as described in the first paper, involves the use of a benzyl bromide and cleavage with tetrabutylammonium fluoride . These methods highlight the complexity and precision required in the synthesis of such compounds, which may be applicable to the synthesis of "4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate".
Molecular Structure Analysis
The molecular structure of aromatic compounds with substituents such as fluorine and benzyloxy groups is crucial for their reactivity and application. For instance, the X-ray diffraction analysis of a novel benzamide compound provides detailed insights into its crystalline structure . Such structural analyses are essential for understanding the properties and potential applications of "4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate".
Chemical Reactions Analysis
The chemical reactivity of fluorine-substituted aromatic compounds is influenced by the presence of fluorine, which can affect the acidity and stability of the molecule. For example, the high acidity of the fluorophenol moiety in benzoxazole and benzothiazole analogs is responsible for their sensitivity to pH and selectivity in metal cation sensing . Similarly, the stability of the new protecting group under oxidizing conditions is due to the fluoride substituent . These findings suggest that "4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate" may also exhibit unique reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorine-substituted aromatic compounds are often characterized by their transition temperatures, dielectric anisotropy, and chemiluminescence efficiency. The study of a series of fluoro-substituted cyanophenyl benzoates provides insights into how the position and extent of fluoro-substitution affect these properties . Additionally, the chemiluminescence profile of dioxetanes in different media demonstrates the impact of molecular structure on light emission efficiency . These aspects are relevant to understanding the properties of "4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate".
Applications De Recherche Scientifique
Synthesis and Applications in Organic Chemistry
Recent advancements in organic synthesis have highlighted the importance of intermediates like 2-Fluoro-4-bromobiphenyl, which serves as a key precursor in manufacturing various pharmaceuticals and compounds with significant biological activity. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate in the production of anti-inflammatory materials, demonstrates the crucial role of halogenated biphenyls in developing therapeutically relevant molecules (Qiu et al., 2009). This process underscores the potential applications of similar compounds like 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate in synthesizing biologically active molecules.
Degradation and Environmental Impact
The degradation of organic compounds, including pharmaceuticals like acetaminophen, in environmental settings has been a subject of extensive study. Advanced oxidation processes (AOPs) have been employed to address the persistence of such compounds in water sources, with research focusing on degradation pathways and the formation of by-products (Qutob et al., 2022). This research area might encompass the environmental behavior and degradation mechanisms of specific acetates like 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate, considering its potential release and transformation in natural or engineered ecosystems.
Benzoxaborole Derivatives: Synthesis and Clinical Applications
Benzoxaboroles, known for their broad spectrum of applications, from organic synthesis to clinical trials for various diseases, illustrate the significance of exploring novel chemical entities for therapeutic uses. The synthesis, properties, and application fields of benzoxaboroles, as discussed by Adamczyk-Woźniak et al. (2009), highlight the continuous search for compounds with unique biological activities (Adamczyk-Woźniak et al., 2009). This context may provide insights into the potential pharmacological exploration of compounds like 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate.
Advanced Imaging Techniques in Medicine
The development of novel imaging ligands for diseases like Alzheimer's showcases the intersection between chemical innovation and medical advancement. Studies on amyloid imaging in Alzheimer's disease, employing various radioligands, demonstrate the potential of chemical compounds in enhancing diagnostic techniques (Nordberg, 2007). This research area might be relevant for exploring imaging applications of specific fluorinated biphenyls, given their structural characteristics conducive to interacting with biological targets.
Orientations Futures
Propriétés
IUPAC Name |
[2-fluoro-4-(4-phenylmethoxyphenyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FO3/c1-15(23)25-21-12-9-18(13-20(21)22)17-7-10-19(11-8-17)24-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSHARMUUVDSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers](/img/structure/B2540616.png)
![2-[(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2540619.png)

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2540622.png)


![Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2540627.png)
![N-(2,4-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2540631.png)

![(1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2540633.png)
![6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2540634.png)
![N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B2540635.png)